7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one

Description

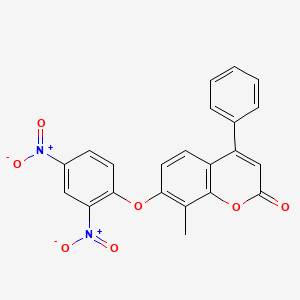

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core substituted with a 2,4-dinitrophenoxy group and a phenyl group, making it a subject of interest in organic chemistry and material science.

Properties

Molecular Formula |

C22H14N2O7 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

7-(2,4-dinitrophenoxy)-8-methyl-4-phenylchromen-2-one |

InChI |

InChI=1S/C22H14N2O7/c1-13-19(30-20-9-7-15(23(26)27)11-18(20)24(28)29)10-8-16-17(12-21(25)31-22(13)16)14-5-3-2-4-6-14/h2-12H,1H3 |

InChI Key |

YEAWOYCVFMIFME-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 2,4-dinitrophenol with appropriate chromen-2-one derivatives under controlled conditions. One common method includes the reaction of 2,4-dinitrochlorobenzene with an alkali metal alcoholate in a non-polar, inert solvent at temperatures ranging from -25°C to 50°C . This method ensures the formation of the desired ether linkage without significant by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of phase-transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Types of Reactions

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Substitution: The phenoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as thiols or amines can be used with phase-transfer catalysts.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Reduction: Formation of 7-(2,4-diaminophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Hydrolysis: Formation of 2,4-dinitrophenol and the corresponding chromen-2-one derivative.

Scientific Research Applications

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting hydrogen sulfide (H2S) due to its turn-on fluorescence properties.

Biology: Investigated for its potential in cellular imaging and tracking of sulfur-containing molecules.

Medicine: Explored for its non-cytotoxic nature and potential therapeutic applications in detecting and treating diseases related to sulfur metabolism.

Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 7-(2,4-dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with sulfur-containing molecules. The compound undergoes thiolysis by hydrogen sulfide, leading to an increase in fluorescence intensity . This property makes it a valuable tool for detecting and quantifying hydrogen sulfide in various biological and environmental samples.

Comparison with Similar Compounds

Similar Compounds

- 3-(2,4-Dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one

- 3-(2,4-Dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one

Uniqueness

7-(2,4-Dinitrophenoxy)-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and reactivity. Compared to similar compounds, it offers higher selectivity and sensitivity towards hydrogen sulfide, making it a superior choice for applications in fluorescence-based detection systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.